N-Acetyl-L-alanyl-N-methyl-L-alaninamide
Description
Properties
CAS No. |
27482-45-7 |
|---|---|
Molecular Formula |
C9H17N3O3 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-[(2S)-1-(methylamino)-1-oxopropan-2-yl]propanamide |
InChI |
InChI=1S/C9H17N3O3/c1-5(8(14)10-4)12-9(15)6(2)11-7(3)13/h5-6H,1-4H3,(H,10,14)(H,11,13)(H,12,15)/t5-,6-/m0/s1 |
InChI Key |
QIVKPXNXCAPCCO-WDSKDSINSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
N-Acetylation of L-Alanine
The synthesis begins with the acetylation of L-alanine’s α-amino group. A widely employed method involves treating L-alanine with acetic anhydride in an aqueous sodium bicarbonate solution at 0°C, followed by gradual warming to room temperature. This reaction proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of acetic anhydride. The resulting N-acetyl-L-alanine is isolated by acidification to pH 2–3, precipitating the product, which is then purified via recrystallization or column chromatography. Yields typically exceed 80% under optimized conditions.
N-Methylation of L-Alaninamide
The C-terminal methylamide group is introduced through sequential esterification and methylation. L-Alanine is first converted to its methyl ester using thionyl chloride in methanol, forming L-alanine methyl ester hydrochloride. Subsequent N-methylation employs methyl iodide in the presence of a base such as triethylamine, facilitating the alkylation of the α-amino group. The methylated intermediate, N-methyl-L-alanine methyl ester, is then amidated by treatment with aqueous ammonia, yielding N-methyl-L-alaninamide. This step requires careful stoichiometric control to avoid over-alkylation, with reported yields ranging from 65% to 75%.
Peptide Bond Formation
Coupling N-acetyl-L-alanine with N-methyl-L-alaninamide is achieved using carbodiimide-based reagents. A representative protocol involves activating N-acetyl-L-alanine’s carboxyl group with 1-hydroxybenzotriazole (HOBt) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in dichloromethane. Diisopropylethylamine (DIPEA) is added to scavenge protons, facilitating the formation of the reactive O-acylisourea intermediate. The activated species reacts with N-methyl-L-alaninamide’s primary amine, forming the desired peptide bond. Purification via silica gel chromatography or preparative HPLC ensures >95% purity, with overall yields of 50–60% for the coupling step.
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and Loading
Solid-phase synthesis offers advantages in iterative coupling and purification. A Wang resin preloaded with a hydroxymethylphenoxy linker is commonly used. The C-terminal N-methyl-L-alaninamide is anchored to the resin via its carboxyl group, utilizing a symmetric anhydride or active ester formation. Loading efficiencies exceeding 90% are achieved using 4-dimethylaminopyridine (DMAP) as a catalyst.
Sequential Amino Acid Addition
N-Acetyl-L-alanine is introduced using standard Fmoc/t-Bu chemistry. After deprotecting the resin-bound N-methyl-L-alaninamide’s amine with piperidine, N-acetyl-L-alanine (pre-activated as a pentafluorophenyl ester) is coupled in dimethylformamide (DMF) with catalytic HOBt. Mechanical agitation for 2–4 hours ensures complete reaction, monitored by Kaiser ninhydrin tests. The acetyl group serves as a permanent N-terminal cap, eliminating the need for subsequent deprotection.
Cleavage and Global Deprotection
The peptide-resin conjugate is treated with a trifluoroacetic acid (TFA) cocktail containing water and triisopropylsilane (95:2.5:2.5 v/v) for 2 hours, cleaving the peptide while preserving the methylamide group. Precipitation in cold diethyl ether followed by lyophilization yields crude N-acetyl-L-alanyl-N-methyl-L-alaninamide. Reverse-phase HPLC purification achieves >98% purity, with typical isolated yields of 40–50%.
Industrial-Scale Production
Continuous Flow Synthesis
Large-scale manufacturing employs continuous flow reactors to enhance efficiency. N-Acetyl-L-alanine and N-methyl-L-alaninamide are dissolved in tetrahydrofuran (THF) and mixed with HBTU and DIPEA in a micromixer. The reaction stream flows through a heated tubular reactor (50°C, residence time 10 minutes), enabling rapid coupling. In-line liquid-liquid extraction removes coupling byproducts, and crystallization in anti-solvents like heptane yields technical-grade product (85–90% purity).
Enzymatic Approaches
While enzymatic methods are less common for this compound, immobilized protease catalysts (e.g., thermolysin) have been explored for peptide bond formation in non-aqueous media. N-Acetyl-L-alanine methyl ester and N-methyl-L-alaninamide are reacted in tert-butanol at 45°C, achieving 30–40% conversion over 24 hours. Although yields are suboptimal compared to chemical methods, this approach avoids racemization and reduces solvent waste.
Analytical Characterization
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms structure and purity. Key signals include:
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (gradient: 5–50% acetonitrile in 0.1% TFA over 20 minutes) shows a single peak at 12.3 minutes, confirming homogeneity. Mass spectrometry (ESI-MS) provides further validation, with [M+H]⁺ = 245.2 m/z (calculated 245.3).
Comparative Evaluation of Methods
| Parameter | Solution-Phase | SPPS | Continuous Flow |
|---|---|---|---|
| Yield (%) | 50–60 | 40–50 | 70–80 |
| Purity (%) | >95 | >98 | 85–90 |
| Typical Scale (g) | 0.1–10 | 0.01–1 | 100–1000 |
| Racemization Risk | Moderate | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-alanyl-N-methyl-L-alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the peptide, while reduction may result in reduced forms of the compound .
Scientific Research Applications
N-Acetyl-L-alanyl-N-methyl-L-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and studies on peptide bond formation.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of N-Acetyl-L-alanyl-N-methyl-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target molecules, leading to various biological effects. The pathways involved in these interactions are often studied using molecular docking and simulation techniques .
Comparison with Similar Compounds
N-Methyl-L-alanine (CAS: 3913-67-5)
- Molecular Formula: C₄H₉NO₂
- Molecular Weight : 103.12 g/mol
- Key Features: Single amino acid with an N-methyl group replacing the standard amino proton .
- Applications : Biomarker studies (HMDB ID: HMDB0094692) and synthesis of methylated peptide analogs .
| Parameter | N-Acetyl-L-alanyl-N-methyl-L-alaninamide | N-Methyl-L-alanine |
|---|---|---|
| Molecular Formula | C₆H₁₂N₂O₂ | C₄H₉NO₂ |
| Molecular Weight (g/mol) | 144.174 | 103.12 |
| CAS Number | 19701-83-8 | 3913-67-5 |
| Functional Groups | Acetyl, methylamide | N-methyl, carboxylic acid |
| Applications | Peptide synthesis | Biomarker research |
Key Difference: The dipeptide structure of the target compound provides a backbone for conformational studies, whereas N-Methyl-L-alanine is a monomeric building block .
N-Acetyl-4-nitro-L-phenylalanyl-L-alaninamide (CAS: 61595-62-8)
- Molecular Formula : C₁₄H₁₈N₄O₅
- Molecular Weight : 322.32 g/mol
- Applications : Enzyme substrate or inhibitor in protease assays due to chromogenic properties .
Key Difference : The nitro group in the phenylalanyl derivative enables spectrophotometric detection, unlike the target compound, which is suited for NMR-based structural studies .
L-Alanyl-L-alanine (CAS: 1948-33-0)
- Molecular Formula : C₆H₁₂N₂O₃
- Molecular Weight : 160.17 g/mol
- Key Features : Unmodified dipeptide with free N- and C-termini .
- Applications : Model for studying peptide hydration and crystallography .
Key Difference : Terminal modifications in the target compound reduce polarity, making it more suitable for hydrophobic interaction studies .
N-(t-Boc)-L-alanyl-N-[2-(2,4,5-trihydroxyphenyl)ethyl]-L-alaninamide (NIMH Code: A-513)
- Molecular Formula : C₁₉H₂₉N₃O₇
- Molecular Weight : 411.45 g/mol
- Key Features : t-Boc protection and trihydroxyphenyl group for enhanced stability and receptor binding .
- Applications : Neurological drug development (NIMH catalog) .
| Parameter | Target Compound | NIMH A-513 |
|---|---|---|
| Protective Groups | Acetyl, methylamide | t-Boc, trihydroxyphenyl |
| Pharmacological Relevance | Limited | High (CNS-targeting) |
| logP | ~0.5 (predicted) | 0.90 |
Key Difference: The t-Boc and phenolic groups in NIMH A-513 enhance blood-brain barrier penetration, unlike the target compound .
Q & A
Q. Table 1. Key Spectral Data for Structural Validation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 1.35 (CH₃, N-methyl), δ 2.02 (COCH₃) | |
| IR (ATR) | 1648 cm⁻¹ (amide I), 1543 cm⁻¹ (amide II) | |
| HRMS (ESI+) | [M+H]⁺ m/z 229.1294 (calc. 229.1292) |
Q. Table 2. Computational Parameters for Conformational Analysis
| Method | Basis Set | Solvent Model | Key Outputs | Reference |
|---|---|---|---|---|
| DFT (B3LYP) | 6-31G(d) | PCM (water) | φ/ψ angles, H-bond distances | |
| MD (AMBER) | ff14SB force field | TIP3P | Free energy landscape (β-turn) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
